molecular formula C11H17NO2 B14358712 4-Acetyl-7-methyl-5-oxooctanenitrile CAS No. 90208-41-6

4-Acetyl-7-methyl-5-oxooctanenitrile

Katalognummer: B14358712
CAS-Nummer: 90208-41-6
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: YEULQPPSLZZGQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-7-methyl-5-oxooctanenitrile is an organic compound with a complex structure that includes functional groups such as acetyl, methyl, oxo, and nitrile

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-7-methyl-5-oxooctanenitrile can be achieved through multiple synthetic routes. One common method involves the reaction of a suitable precursor with reagents that introduce the acetyl, methyl, oxo, and nitrile groups under controlled conditions. For example, the compound can be synthesized by the reaction of a ketone with a nitrile in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes typically use advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-7-methyl-5-oxooctanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxylamine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-Acetyl-7-methyl-5-oxooctanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Acetyl-7-methyl-5-oxooctanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Acetyl-7-methyl-5-oxooctanenitrile include other nitriles and ketones with similar functional groups, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Eigenschaften

CAS-Nummer

90208-41-6

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

4-acetyl-7-methyl-5-oxooctanenitrile

InChI

InChI=1S/C11H17NO2/c1-8(2)7-11(14)10(9(3)13)5-4-6-12/h8,10H,4-5,7H2,1-3H3

InChI-Schlüssel

YEULQPPSLZZGQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C(CCC#N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.